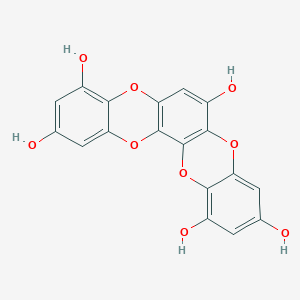

Dioxinodehydroeckol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dioxinodehidroeckol es un compuesto derivado del mar identificado por sus potenciales propiedades neuroprotectoras. Ha sido estudiado por su efectividad contra múltiples trastornos cerebrales, incluyendo la enfermedad de Alzheimer, la enfermedad de Parkinson y la esclerosis lateral amiotrófica . Este compuesto se deriva del alga marrón comestible Ecklonia cava y ha mostrado promesa en varias aplicaciones biológicas .

Métodos De Preparación

Dioxinodehidroeckol se extrae típicamente de algas marrones, particularmente Ecklonia cava. El proceso de extracción implica el uso de solventes como el etanol para aislar el compuesto de las algas . Las rutas sintéticas para dioxinodehidroeckol involucran la aislamiento de floretanos, una clase de polifenoles, de las algas. Los métodos de producción industrial aún están en investigación, pero el enfoque está en optimizar el proceso de extracción para producir mayores cantidades del compuesto .

Análisis De Reacciones Químicas

Dioxinodehidroeckol experimenta varias reacciones químicas, incluyendo oxidación y reducción. Se ha observado que inhibe la oxidación de LDL inducida por Cu2±, indicando su potencial como antioxidante . Los reactivos comunes utilizados en estas reacciones incluyen iones de cobre y otros agentes oxidantes. Los principales productos formados a partir de estas reacciones son derivados oxidados de dioxinodehidroeckol, que conservan algo de la actividad biológica del compuesto original .

Aplicaciones Científicas De Investigación

Hair Growth Stimulation

Mechanism of Action

Dioxinodehydroeckol has been identified as a potent stimulator of hair growth. Research indicates that it enhances the proliferation of human follicle dermal papilla cells, which are crucial for hair follicle development. In vitro studies demonstrated that this compound significantly increases the viability of these cells compared to conventional extracts of Ecklonia cava .

Case Study

In a study involving mice, treatment with this compound resulted in the induction of the anagen phase of hair growth, which is essential for hair regeneration. The results showed a marked improvement in hair regrowth compared to control groups .

| Study Aspect | Details |

|---|---|

| Compound | This compound |

| Source | Ecklonia cava |

| Cell Type | Human follicle dermal papilla cells |

| Effect Observed | Increased cell viability and hair growth induction |

Osteoblast Differentiation

Promoting Bone Health

this compound has shown promising results in enhancing osteoblast differentiation, which is vital for bone formation. In vitro experiments with mouse pre-osteoblasts (MC3T3-E1) revealed that this compound significantly promotes proliferation and differentiation of these cells, as indicated by increased alkaline phosphatase (ALP) activity and mRNA expression of osteogenic markers such as BMP-2 and osteocalcin .

Research Findings

The compound's ability to enhance calcification and stimulate bone formation positions it as a potential therapeutic agent for age-related bone disorders. Further studies are recommended to explore its mechanisms in greater detail .

| Study Aspect | Details |

|---|---|

| Compound | This compound |

| Cell Type | Mouse MC3T3-E1 pre-osteoblasts |

| Effects Observed | Enhanced proliferation, increased ALP activity |

Anti-Melanogenic Effects

Inhibition of Melanin Synthesis

this compound has also been studied for its effects on melanin synthesis. It inhibits melanin production through the regulation of the MITF (microphthalmia-associated transcription factor) pathway via the PI3K/Akt signaling pathway . This property suggests potential applications in skin whitening products or treatments for hyperpigmentation.

Mecanismo De Acción

El mecanismo de acción de dioxinodehidroeckol involucra su interacción con múltiples dianas moleculares. Se une al dominio kelch de Keap1, evitando las interacciones proteína-proteína entre Keap1 y Nrf2, facilitando así la acción neuroprotectora de Nrf2 . Además, aumenta la expresión de fosfo-Smad1/5/8, que está involucrada en la vía de señalización de la proteína morfogenética ósea (BMP), promoviendo la diferenciación de osteoblastos .

Comparación Con Compuestos Similares

Dioxinodehidroeckol es similar a otros floretanos como eckol, dieckol y phlorofucofuroeckol-A. Estos compuestos también exhiben propiedades antioxidantes y neuroprotectoras . Dioxinodehidroeckol es único en su capacidad para interactuar con múltiples proteínas diana involucradas en trastornos neurodegenerativos, lo que lo convierte en un compuesto más versátil para aplicaciones terapéuticas .

Actividad Biológica

Dioxinodehydroeckol (DHE) is a phlorotannin derived from the brown seaweed Ecklonia stolonifera, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of DHE's biological properties, focusing on its antioxidant, anti-inflammatory, and osteogenic effects, supported by relevant data and case studies.

Antioxidant Activity

DHE exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. The compound's effectiveness was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Results indicated that DHE has a high capacity for DPPH radical scavenging, although it does not significantly inhibit reactive oxygen species (ROS) production in cells. This distinction suggests that while DHE can neutralize certain free radicals, it may not be as effective in broader cellular oxidative stress contexts compared to other phlorotannins like phlorofucofuroeckol A and dieckol, which showed better cell penetration and ROS reactivity .

| Compound | DPPH Scavenging Activity (IC50, µM) |

|---|---|

| This compound (DHE) | 8.8 ± 0.4 |

| Phlorofucofuroeckol A | 4.7 ± 0.3 |

| Dieckol | 6.2 ± 0.4 |

Anti-Inflammatory Effects

DHE has been studied for its anti-inflammatory properties as well. In vitro studies demonstrated that DHE can inhibit the expression of pro-inflammatory cytokines in various cell lines. For instance, it was shown to reduce the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Osteogenic Activity

One of the most notable biological activities of DHE is its ability to enhance osteoblast differentiation and proliferation. Research involving MC3T3-E1 pre-osteoblast cells revealed that DHE stimulates cell proliferation and alkaline phosphatase (ALP) activity in a dose-dependent manner. At a concentration of 20 μM, DHE increased ALP activity by 33% compared to untreated controls, suggesting its potential role in promoting bone formation .

The mechanism underlying DHE's osteogenic effects involves the activation of key signaling pathways associated with bone formation:

- Smad Pathway : DHE elevated the phosphorylation of Smad1/5/8 proteins.

- ERK Pathway : Increased levels of phosphorylated ERK were observed.

- AMPK Activation : DHE also enhanced phosphorylated AMPK levels without affecting total AMPK levels.

These pathways are crucial for osteoblast differentiation and subsequent bone formation processes .

Case Studies and Research Findings

Several studies have explored the biological activities of DHE:

- Osteoblast Differentiation Study : An experiment assessed the effect of various concentrations of DHE on MC3T3-E1 cells. The results demonstrated that higher concentrations significantly enhanced both proliferation and ALP activity.

- Antioxidant Comparison Study : A comparative analysis among different phlorotannins highlighted that while DHE is a potent radical scavenger, it is less effective against ROS than other compounds like dieckol.

- Inflammation Model : In a model using LPS-stimulated macrophages, treatment with DHE resulted in decreased levels of inflammatory markers, supporting its potential use in inflammatory conditions.

Propiedades

Número CAS |

639514-05-9 |

|---|---|

Fórmula molecular |

C18H10O9 |

Peso molecular |

370.3 g/mol |

Nombre IUPAC |

[1,4]benzodioxino[2,3-a]oxanthrene-1,3,6,9,11-pentol |

InChI |

InChI=1S/C18H10O9/c19-6-1-8(21)14-11(3-6)26-17-13(24-14)5-10(23)16-18(17)27-15-9(22)2-7(20)4-12(15)25-16/h1-5,19-23H |

Clave InChI |

LBHQACSAGWCMAB-UHFFFAOYSA-N |

SMILES |

C1=C(C=C2C(=C1O)OC3=C(O2)C4=C(C(=C3)O)OC5=CC(=CC(=C5O4)O)O)O |

SMILES canónico |

C1=C(C=C2C(=C1O)OC3=C(O2)C4=C(C(=C3)O)OC5=CC(=CC(=C5O4)O)O)O |

Sinónimos |

eckstolonol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.